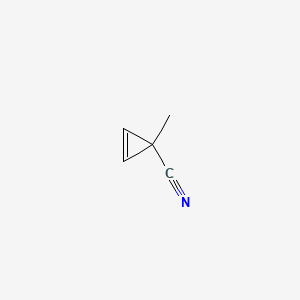![molecular formula C15H11N3OS B14413104 4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine CAS No. 87034-80-8](/img/structure/B14413104.png)
4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of benzothiophene and imidazopyridine. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of both benzothiophene and imidazopyridine moieties in its structure suggests a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine typically involves the construction of the benzothiophene and imidazopyridine cores followed by their coupling. One common method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides to form benzothiophenes . The imidazopyridine core can be synthesized via a multicomponent reaction involving 2-aminopyridine, aldehydes, and isocyanides . The final coupling step can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiophene derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like raloxifene and zileuton, which are used as pharmaceuticals.
Imidazopyridine Derivatives: Compounds like zolpidem and alpidem, which are used as sedatives and anxiolytics.
Uniqueness
4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine is unique due to its combined structural features of benzothiophene and imidazopyridine, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various therapeutic applications.
Properties
CAS No. |
87034-80-8 |
|---|---|
Molecular Formula |
C15H11N3OS |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-ylmethoxy)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H11N3OS/c1-2-4-13-11(3-1)10(8-20-13)7-19-15-14-12(5-6-16-15)17-9-18-14/h1-6,8-9H,7H2,(H,17,18) |
InChI Key |
UMAIIKKTRVWFPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)COC3=NC=CC4=C3N=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)


![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)







